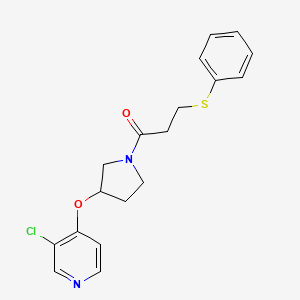

1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one

Beschreibung

Eigenschaften

IUPAC Name |

1-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-3-phenylsulfanylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O2S/c19-16-12-20-9-6-17(16)23-14-7-10-21(13-14)18(22)8-11-24-15-4-2-1-3-5-15/h1-6,9,12,14H,7-8,10-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKEJUOWPFFVFSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)CCSC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one typically involves multiple steps:

Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.

Introduction of the Chloropyridine Moiety: This step involves the reaction of the pyrrolidine intermediate with 3-chloropyridine, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Attachment of the Phenylthio Group: This is typically done through a nucleophilic substitution reaction, where the phenylthio group is introduced using a thiol reagent in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one can undergo various chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrrolidine derivatives.

Wissenschaftliche Forschungsanwendungen

1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used to study the interactions of small molecules with biological targets, providing insights into drug-receptor interactions.

Wirkmechanismus

The mechanism of action of 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one involves its interaction with specific molecular targets. The chloropyridine moiety may interact with receptor sites, while the phenylthio group could be involved in modulating the compound’s binding affinity and specificity. The pyrrolidine ring provides structural stability and influences the compound’s overall conformation.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues in COX-2 Inhibition

highlights 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives as selective cyclooxygenase-2 (COX-2) inhibitors. Key comparisons include:

| Compound Name | Substituents (R1, R2) | COX-2 IC50 (µM) | Selectivity Index (COX-2/COX-1) |

|---|---|---|---|

| 1-(4-(Methylsulfonyl)phenyl)-3-phenyl-3-(phenylthio)propan-1-one (4a) | R1 = 4-methylsulfonylphenyl, R2 = phenyl | 0.12 | >100 |

| Target Compound | R1 = 3-chloropyridin-4-yloxy-pyrrolidinyl, R2 = phenylthio | N/A | N/A |

Key Observations :

- The methylsulfonyl group in 4a enhances COX-2 selectivity due to its strong electron-withdrawing nature.

- The target compound replaces methylsulfonyl with a pyrrolidinyl-chloropyridinyloxy group, which may alter binding kinetics. The phenylthio group could introduce steric hindrance or modulate lipophilicity .

Toxicity and Genotoxicity Profiles

evaluates structurally related propan-1-one derivatives (Nos. 2158–2160) with pyridinyl and hydroxyphenyl groups.

| Compound Name | Substituents (R1, R2) | Genotoxicity Findings |

|---|---|---|

| 1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one (No. 2158) | R1 = 2-hydroxyphenyl, R2 = pyridin-4-yl | Negative in Ames test |

| Target Compound | R1 = 3-chloropyridin-4-yloxy-pyrrolidinyl, R2 = phenylthio | Not tested |

Key Observations :

Pyrrolidine-Containing Derivatives

lists (2S)-2-(benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one, a simpler analogue with a pyrrolidine ring.

| Compound Name | Substituents (R1, R2) | Molecular Weight | Biological Activity |

|---|---|---|---|

| (2S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one | R1 = benzyloxy, R2 = pyrrolidinyl | 261.3 g/mol | Unspecified |

| Target Compound | R1 = 3-chloropyridin-4-yloxy-pyrrolidinyl, R2 = phenylthio | ~400 g/mol (estimated) | Hypothesized enzyme inhibition |

Key Observations :

- Higher molecular weight and complexity may improve target specificity but reduce bioavailability .

Biologische Aktivität

The compound 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 388.9 g/mol . The structure includes a chloropyridine moiety, a pyrrolidine ring, and a phenylthio group, which are critical for its biological activity.

Molecular Structure

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 388.9 g/mol |

| CAS Number | 2034314-65-1 |

Research indicates that the unique structural features of this compound may allow it to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the chloropyridine group is known to enhance lipophilicity, potentially improving cell membrane permeability and bioavailability.

Pharmacological Effects

- Antiviral Activity : Preliminary studies suggest that the compound may exhibit antiviral properties by inhibiting viral replication through interactions with viral proteins or cellular receptors.

- Anticancer Potential : The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis is under investigation. Compounds with similar structures have shown promise in inhibiting tumor growth in vitro .

Study 1: Antiviral Properties

In a study conducted on various derivatives of chloropyridine compounds, it was found that those similar to our compound significantly inhibited the replication of certain viruses in cultured cells. The mechanism was attributed to interference with viral entry or replication processes.

Study 2: Cytotoxicity in Cancer Cells

A comparative study evaluated the cytotoxic effects of several pyrrolidine derivatives on cancer cell lines. The results indicated that our compound displayed moderate cytotoxicity, with IC50 values suggesting potential as a lead compound for further development.

Comparative Analysis with Related Compounds

To better understand the biological activity of 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one , it is essential to compare it with structurally similar compounds.

| Compound Name | Structure Features | Notable Biological Activity |

|---|---|---|

| 1-(3-Pyridinyloxy)-2-pyrrolidinone | Lacks chlorine substitution | Antimicrobial properties |

| 4-Chloro-N-(pyridin-2-yloxy)-N-methylbenzamide | Contains benzamide structure | Anticancer activity |

| 2-Amino-N-(pyridin-4-yloxy)-acetamide | Features an amino group | Neuroprotective effects |

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.